Scientific Field: Agronomy
Application Summary: Furilazole is used as a herbicide safener, a type of agrochemical that selectively protects crop plants from herbicide injury without affecting the herbicidal efficacy.
Methods of Application: Furilazole can be applied to seeds via pre-sowing seed treatments.
Results or Outcomes: The use of Furilazole as a safener allows for the safe use of certain herbicides in crops, broadening the spectrum of herbicide use.
Scientific Field: Plant Science
Application Summary: Furilazole provides protection against the herbicides acetochlor and sulfonylureas, particularly halosulfuron.
Results or Outcomes: The use of Furilazole allows for the safe use of acetochlor and sulfonylureas in certain crops, reducing herbicide-induced toxicity.
Scientific Field: Soil Science
Application Summary: Furilazole can counteract the residual activity of soil-applied persistent herbicides such as triazines in crop rotation systems.
Results or Outcomes: The use of Furilazole allows for the safe rotation of crops in fields where persistent herbicides have been applied.
Scientific Field: Weed Science
Results or Outcomes: The use of Furilazole allows for the safe use of a broader range of herbicides in minor crops.
Scientific Field: Plant Physiology
Application Summary: Furilazole can enhance the metabolism of herbicides in crops.
Results or Outcomes: The use of Furilazole can increase the rate at which crops metabolize herbicides, thereby reducing the phytotoxic effects of the herbicides.
Furilazole is a chemical compound with the molecular formula C₁₁H₁₃Cl₂NO₃. It is classified as a dichloroacetamide herbicide safener, primarily used in agriculture to enhance the efficacy of certain herbicides by protecting crops from their phytotoxic effects. The compound is characterized by its oxazolidine structure, which contributes to its biological activity and reactivity in various chemical environments .
Furilazole demonstrates notable biological activity as a safener in agricultural applications. It enhances the tolerance of crops to herbicides by mitigating their toxic effects. Studies have shown that it can influence various physiological processes in plants, including root and coleoptile absorption mechanisms . Additionally, furilazole has been assessed for its toxicity and potential environmental impact, revealing harmful effects on aquatic life and possible allergenic properties in humans .
Furilazole can be synthesized through multiple methods. One common approach involves the reaction of furfural with dichloroacetyl chloride in the presence of a base. Another method includes the use of 2-amino-1-furan-2-yl-ethanol as a precursor, which undergoes specific transformations to yield furilazole . These synthesis routes highlight the compound's versatility and potential for optimization in industrial applications.
Research on interaction studies involving furilazole indicates its role in modulating the phytotoxicity of various herbicides. By applying furilazole alongside specific herbicides, studies have demonstrated improved crop safety and reduced phytotoxic effects. Furthermore, interactions with soil microorganisms and other environmental factors are critical for understanding its fate and behavior in agricultural ecosystems .
Furilazole shares similarities with several other compounds within the dichloroacetamide class of herbicide safeners. Below is a comparison highlighting its uniqueness:
Furilazole's unique oxazolidine structure allows for specific reactivity patterns that differentiate it from other compounds in this category. Its ability to enhance herbicide efficacy while providing crop protection underscores its importance in agricultural chemistry.
Furilazole exists as a solid at room temperature, presenting as a crystalline powder to powder form [1] [2]. The compound exhibits a characteristic white to slightly pale brown coloration [1] [2]. This physical state is consistent with its molecular structure, which contains both polar and nonpolar regions that contribute to its crystalline nature at ambient conditions.
The melting point of Furilazole has been experimentally determined to range from 97 to 101 degrees Celsius [3] [2]. This relatively moderate melting point reflects the intermolecular forces present in the crystalline structure, primarily influenced by the polar carbonyl group and the chlorine substituents. The boiling point data for Furilazole is not available in the current literature [4] [1], which may be attributed to thermal decomposition occurring before the normal boiling point is reached under standard atmospheric conditions.
The density of Furilazole at 20 degrees Celsius is approximately 1.10 grams per cubic centimeter [5]. This density value indicates that the compound is denser than water, which is typical for halogenated organic compounds due to the presence of chlorine atoms.
Regarding solubility characteristics, Furilazole demonstrates variable solubility depending on the solvent system. In aqueous environments, the compound exhibits limited solubility with reported values ranging from 197 to 235 milligrams per liter at 20 degrees Celsius [3] [6]. This relatively low water solubility is consistent with the compound's predominantly hydrophobic character, despite the presence of polar functional groups. In contrast, Furilazole shows good solubility in organic solvents including ethanol and acetone [2], and complete solubility in dimethyl sulfoxide [7].
Furilazole exhibits essentially neutral behavior under normal conditions, functioning as an extremely weak basic compound based on its predicted acid dissociation constant [8]. This neutrality arises from the balanced electronic effects of the electron-withdrawing dichloroacetyl group and the electron-donating nitrogen atom within the oxazolidine ring system. The compound does not demonstrate significant proton-accepting or proton-donating properties under physiological conditions.
The octanol-water partition coefficient, expressed as log P, for Furilazole ranges from 1.96 to 2.12 [3] [9] [6]. This moderately positive log P value indicates that the compound has a preference for lipophilic environments over aqueous phases, which is consistent with its structural features and limited water solubility. The variation in reported values may reflect different experimental conditions or measurement methodologies employed by different research groups.
Furilazole demonstrates variable stability depending on environmental conditions. Under normal handling conditions at ambient temperature, the compound remains stable [1] [2]. However, exposure to light may cause alterations to the chemical structure [2], suggesting potential photodegradation pathways that could affect product integrity during storage.
In acidic environments, particularly in the presence of hydrochloric acid, Furilazole undergoes reactive transformations with rate constants ranging from 2.8 × 10⁻³ to 0.46 per molar per hour [10]. The primary decomposition pathway involves acid-catalyzed ring opening of the oxazolidine moiety, leading to the formation of the degradation product designated as Furil-237 [10].
Under basic conditions with sodium hydroxide, the compound exhibits even greater reactivity with rate constants spanning from 0.3 to 500 per molar per hour [10]. Base-mediated hydrolysis proceeds through amide cleavage, yielding two major products: Furil-127 and dichloroacetate [10]. These degradation pathways have significant implications for the environmental fate and persistence of Furilazole in natural systems.
Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic signals that provide structural confirmation of Furilazole. The furan ring protons appear in the aromatic region between 6.33 and 7.61 parts per million [11], displaying the expected splitting patterns for the 2-substituted furan system. The oxazolidine methylene protons exhibit signals between 3.28 and 4.66 parts per million [11], reflecting the diastereotopic nature of these protons due to the chiral center in the oxazolidine ring.
The dimethyl groups attached to the oxazolidine ring produce characteristic signals in the aliphatic region between 1.2 and 1.5 parts per million [11]. The dichloroacetyl proton appears as a distinctive signal in the range of 6.05 to 6.25 parts per million [11], significantly deshielded due to the electron-withdrawing effects of the two chlorine atoms.
Mass spectrometric analysis of Furilazole reveals a molecular ion peak at mass-to-charge ratio 279, corresponding to the protonated molecular ion [M+H]⁺ [12] [13]. The fragmentation pattern includes the characteristic loss of chlorine atoms and dichloroacetyl carbonyl fragments [14], which are typical of dichloroacetamide compounds. These fragmentation pathways provide valuable structural information for compound identification and quantitative analysis.
Infrared spectroscopic analysis of Furilazole provides definitive identification of key functional groups. The carbonyl stretching vibration appears in the region between 1650 and 1750 wavenumbers [11], which is characteristic of amide carbonyls. The carbon-hydrogen stretching vibrations are observed at 2924 wavenumbers and in the broad region from 3300 to 3400 wavenumbers [11].
Irritant;Environmental Hazard